Proteolytic Stability: β-Amino Acid Backbone Confers >48-Hour Resistance Relative to α-Peptide Degradation
β-Peptides constructed from homologated amino acids (such as β-homoaspartic acid) exhibit complete stability toward proteolytic enzymes compared to α-peptides. In a systematic in vitro investigation with 15 different peptidases including the 20S proteasome, under conditions where an α-eicosapeptide was completely cleaved within 15 minutes, all 36 tested β- and γ-peptides remained stable for at least 48 hours with no detectable degradation [1]. This class-level inference applies to peptides incorporating CBZ-D-beta-HoAsp(OtBu)-OH.DCHA as a β3-homoaspartic acid residue. The proteolytic stability of β-peptides is further corroborated by studies showing that all ten β-peptides tested against a selection of common peptidases were resilient to proteolysis [2].
| Evidence Dimension | Proteolytic degradation half-life |
|---|---|
| Target Compound Data | ≥48 hours (no detectable degradation, β-peptide class) |
| Comparator Or Baseline | α-Eicosapeptide: complete cleavage within 15 minutes |
| Quantified Difference | >192-fold minimum increase in stability duration (48 hours vs. 0.25 hours) |
| Conditions | In vitro incubation with 15 proteases including 20S proteasome from human erythrocytes, bacterial and fungal proteases, at 37°C |
Why This Matters
This quantitative stability differential is critical for applications requiring extended peptide half-life in biological media, directly impacting the selection of β-amino acid building blocks over α-amino acid analogs for therapeutic peptidomimetic development.
- [1] Frackenpohl J, Arvidsson PI, Schreiber JV, Seebach D. The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. ChemBioChem. 2001;2(6):445-455. doi:10.1002/1439-7633(20010601)2:6<445::AID-CBIC445>3.0.CO;2-R View Source
- [2] Hook DF, Gessier F, Noti C, Kast P, Seebach D. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. ChemBioChem. 2004;5(5):691-706. doi:10.1002/cbic.200300827 View Source
